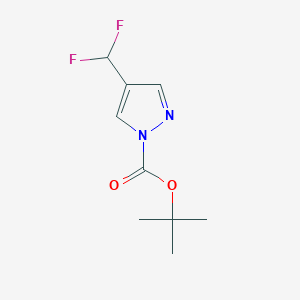

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate (TBDMPC) is a difluoromethylated pyrazole derivative that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2017, and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and other areas.

Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions

A comparative study of the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlighted various reaction media's impact on regioselectivity. This work elucidates the conditions under which high regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles can be achieved, offering insights into similar compounds' synthesis strategies, including tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate (Martins et al., 2012). Furthermore, a multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids was demonstrated, providing a scalable approach to synthesizing related fluorinated pyrazole compounds, potentially including tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate (Iminov et al., 2015).

Catalytic Activities and Chemical Properties

Polynuclear copper(I) pyrazolate complexes, prepared through reactions involving pyrazole derivatives, have shown promising catalytic activities in the cyclopropanation of olefins. These findings suggest that tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate could play a role in developing new catalytic systems due to its structural similarity (Maspero et al., 2003).

Materials Science and Engineering Applications

Carbazole-modified pyrazole derivatives, including those similar in structure to tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate, have been synthesized with remarkable mechanofluorochromic behaviors. These compounds transition to emit in the visible-light region upon mechanical force application, indicating potential applications in stress-sensing materials and optoelectronic devices (Sun et al., 2019).

Photophysical Properties for OLED Applications

Luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, leveraging pyrazole chelates similar to tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate, exhibit photophysical properties that vary with Pt-Pt spacing. The distinct photophysical responses of these complexes, from blue to red emissions, underline the potential of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate derivatives in tuning optical properties for OLED applications (Ma et al., 2005).

Mécanisme D'action

Target of Action

Tert-Butyl 4-(Difluoromethyl)-1H-Pyrazole-1-Carboxylate is a complex organic compound. SDHIs are a class of fungicides that inhibit the enzyme succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle (TCA cycle or Krebs cycle), a key metabolic pathway in all organisms .

Mode of Action

If it acts similarly to other sdhis, it would bind to the succinate dehydrogenase enzyme, preventing it from catalyzing the oxidation of succinate to fumarate in the tca cycle . This inhibition disrupts the energy production in the cells, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound, if it acts as an SDHI, would be the TCA cycle . By inhibiting the succinate dehydrogenase enzyme, the compound disrupts the conversion of succinate to fumarate, a critical step in the TCA cycle . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Pharmacokinetics

These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological membranes, and the presence of transport proteins .

Result of Action

The result of the compound’s action, assuming it acts as an SDHI, would be the disruption of cellular energy production, leading to cell death . This makes it potentially useful as a fungicide, as it can effectively inhibit the growth of various fungal pathogens .

Propriétés

IUPAC Name |

tert-butyl 4-(difluoromethyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12-13)7(10)11/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVJRCYRTLBXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)

![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)

![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)

![3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)